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Compound of Interest

Compound Name:
Propargyl-PEG4-S-PEG4-

Propargyl

Cat. No.: B8106175 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Propargyl-PEG4-S-PEG4-Propargyl is a homobifunctional crosslinker featuring two terminal

propargyl groups. This symmetrical molecule is built upon a hydrophilic polyethylene glycol

(PEG) backbone, specifically two PEG4 units linked by a central sulfur atom. The presence of

the propargyl groups makes it an ideal reagent for copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC) click chemistry, a highly efficient and bioorthogonal reaction used for

conjugating molecules with high specificity and yield.[1][2] The PEG spacer enhances aqueous

solubility and reduces non-specific interactions of the conjugates, making this crosslinker

particularly valuable in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting

Chimeras (PROTACs).[2][3]

Physicochemical Properties
A summary of the key physicochemical properties of Propargyl-PEG4-S-PEG4-Propargyl is
provided in the table below. This data is essential for designing and executing conjugation

experiments, as well as for the characterization of the resulting products.
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Property Value Reference

Molecular Formula C₂₂H₃₈O₈S [3]

Molecular Weight 462.6 g/mol [3]

CAS Number 2055041-17-1 [3]

Appearance White to off-white solid or oil

Purity
≥95% (typically analyzed by

HPLC)
[3]

Solubility
Soluble in water, DMSO, DMF,

DCM
[3]

Storage Conditions -20°C, desiccated [3]

Characterization Data
Detailed characterization is crucial to confirm the identity and purity of the Propargyl-PEG4-S-
PEG4-Propargyl conjugate. Below are the expected results from standard analytical

techniques.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of the molecule. The following

table summarizes the expected chemical shifts for the protons in the Propargyl-PEG4-S-
PEG4-Propargyl structure.

Chemical Shift (δ, ppm) Multiplicity Assignment

~4.20 d -O-CH₂-C≡CH

~3.65 - 3.55 m
PEG backbone (-O-CH₂-CH₂-

O-)

~2.75 t -S-CH₂-

~2.45 t -C≡CH

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://broadpharm.com/product/bp-23187
https://broadpharm.com/product/bp-23187
https://broadpharm.com/product/bp-23187
https://broadpharm.com/product/bp-23187
https://broadpharm.com/product/bp-23187
https://broadpharm.com/product/bp-23187
https://www.benchchem.com/product/b8106175?utm_src=pdf-body
https://www.benchchem.com/product/b8106175?utm_src=pdf-body
https://www.benchchem.com/product/b8106175?utm_src=pdf-body
https://www.benchchem.com/product/b8106175?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8106175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Spectra are typically recorded in CDCl₃. Chemical shifts are approximate and may vary

slightly based on the solvent and instrument used.

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the conjugate. For

Propargyl-PEG4-S-PEG4-Propargyl, the expected mass-to-charge ratio (m/z) in electrospray

ionization mass spectrometry (ESI-MS) would correspond to the molecular weight plus an

adduct ion (e.g., Na⁺).

Ion Expected m/z

[M+Na]⁺ ~485.6

High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the conjugate. A typical protocol for the analysis of

PEGylated compounds is provided below. The retention time will vary depending on the

specific conditions.

Parameter Condition

Column C18 reverse-phase column

Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)

Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

Gradient
A linear gradient of Mobile Phase B (e.g., 5% to

95% over 20 minutes)

Flow Rate 1.0 mL/min

Detection
UV at 214 nm or Evaporative Light Scattering

Detector (ELSD)

Expected Purity ≥95%
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The primary application of Propargyl-PEG4-S-PEG4-Propargyl is in bioconjugation via

CuAAC click chemistry. This allows for the crosslinking of two azide-containing molecules or

the dimerization of a single azide-containing molecule.

Experimental Workflow for Homodimerization
The following diagram illustrates a typical experimental workflow for the homodimerization of an

azide-containing biomolecule using Propargyl-PEG4-S-PEG4-Propargyl.
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Caption: Workflow for biomolecule homodimerization.
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Protocol for Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol provides a general procedure for the conjugation of an azide-containing

biomolecule to Propargyl-PEG4-S-PEG4-Propargyl. The reaction should be optimized for

each specific application.

Materials:

Propargyl-PEG4-S-PEG4-Propargyl

Azide-functionalized molecule (e.g., protein, peptide, small molecule)

Copper(II) Sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand

Sodium Ascorbate

Reaction Buffer: Phosphate-buffered saline (PBS) or other non-amine-containing buffer, pH

7.0-7.5

Dimethyl sulfoxide (DMSO)

Purification system (e.g., size-exclusion chromatography, dialysis)

Stock Solutions:

Propargyl-PEG4-S-PEG4-Propargyl (10 mM): Dissolve 4.63 mg in 1 mL of DMSO.

Azide-functionalized molecule: Prepare a solution of the desired concentration in the reaction

buffer.

CuSO₄ (100 mM): Dissolve 25 mg of CuSO₄·5H₂O in 1 mL of deionized water.

THPTA (100 mM): Dissolve 43.4 mg in 1 mL of deionized water.

Sodium Ascorbate (500 mM): Prepare fresh by dissolving 99 mg in 1 mL of deionized water.
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Reaction Procedure:

In a microcentrifuge tube, combine the azide-functionalized molecule and Propargyl-PEG4-
S-PEG4-Propargyl in the desired molar ratio in the reaction buffer. A typical starting ratio is

2:1 (azide:alkyne).

Add the THPTA ligand to the reaction mixture to a final concentration of 1-2 mM.

Add CuSO₄ to the reaction mixture to a final concentration of 0.5-1 mM.

Vortex the mixture gently.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final

concentration of 5-10 mM.

Vortex the mixture gently and incubate at room temperature for 1-4 hours, or at 4°C

overnight. Protect the reaction from light.

Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE for

proteins, HPLC for small molecules).

Once the reaction is complete, purify the conjugate using a suitable method to remove

excess reagents and byproducts.

Reaction Pathway for CuAAC
The following diagram illustrates the catalytic cycle of the copper(I)-catalyzed azide-alkyne

cycloaddition reaction.
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Cu(I) Catalytic Cycle
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Caption: CuAAC reaction pathway.
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Conclusion
Propargyl-PEG4-S-PEG4-Propargyl is a versatile homobifunctional crosslinker with broad

applications in bioconjugation and drug delivery. Its well-defined structure, hydrophilicity, and

reactivity in click chemistry make it a valuable tool for researchers and scientists. The protocols

and data presented in these application notes provide a comprehensive guide for the

successful characterization and utilization of this conjugate in various research and

development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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